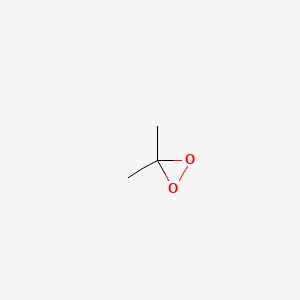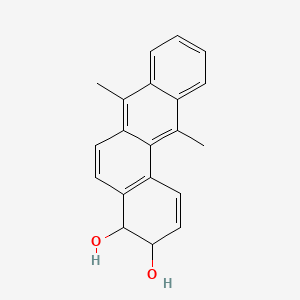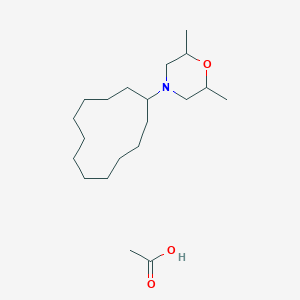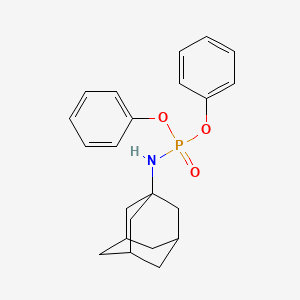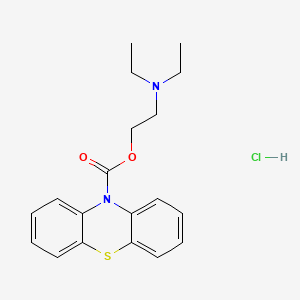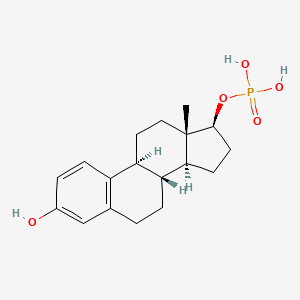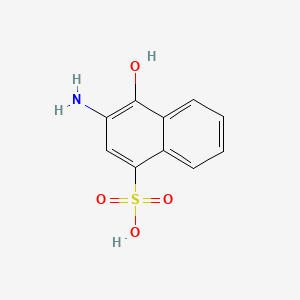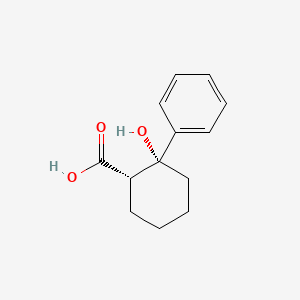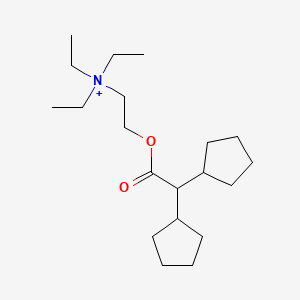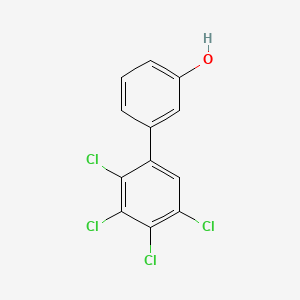
2',3',4',5'-四氯-3-联苯酚
描述
“2’,3’,4’,5’-Tetrachloro-3-biphenylol” is an organic compound with the molecular formula C12H6Cl4O . It is also known as PCB 80 and belongs to the group of polychlorinated biphenyls (PCBs) .
Molecular Structure Analysis
The molecular structure of “2’,3’,4’,5’-Tetrachloro-3-biphenylol” consists of 12 carbon atoms, 6 hydrogen atoms, 4 chlorine atoms, and 1 oxygen atom . The average mass is 307.987 Da and the monoisotopic mass is 305.917267 Da .科学研究应用
雌激素和抗雌激素活性:已对羟基化的PCB进行了研究,包括2',3',4',5'-四氯-3-联苯酚,以了解它们的雌激素和抗雌激素活性。这些化合物显示与雌激素受体的竞争性结合,并在各种测定中表现出雌激素和抗雌激素活性,包括对子宫重量、乳腺癌细胞增殖和细胞中酶诱导的影响 (Connor et al., 1997)。
对线粒体氧化磷酸化的影响:另一项研究调查了羟基化的PCB对小鼠肝脏线粒体氧化磷酸化的影响。发现这些化合物,包括2',3',4',5'-四氯-3-联苯酚,可以抑制线粒体的呼吸,表明可能存在毒理影响 (Narasimhan et al., 1991)。
人体血清中的抗雌激素活性:在人体血清中鉴定的羟基化的PCB,包括2',3',4',5'-四氯-3-联苯酚的变体,已被合成并分析其抗雌激素活性。这些化合物不会诱导雌激素响应性乳腺癌细胞的增殖,表明可能具有抗雌激素作用 (Moore et al., 1997)。
环境影响和毒性反应:PCB,包括羟基化的变体,已被广泛研究其环境影响和毒性反应。这项研究突出了这些化合物的结构类别之间复杂的相互作用以及它们多样的生化和毒性反应,强调了理解它们作用机制的重要性 (Safe, 1994)。
属性
IUPAC Name |
3-(2,3,4,5-tetrachlorophenyl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6Cl4O/c13-9-5-8(10(14)12(16)11(9)15)6-2-1-3-7(17)4-6/h1-5,17H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNSUIQQZIUKGPW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)C2=CC(=C(C(=C2Cl)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6Cl4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70217966 | |
| Record name | Phenol, 3-(2,3,4,5-tetrachlorophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70217966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2',3',4',5'-Tetrachloro-3-biphenylol | |
CAS RN |
67651-37-0 | |
| Record name | 2′,3′,4′,5′-Tetrachloro[1,1′-biphenyl]-3-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=67651-37-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenol, 3-(2,3,4,5-tetrachlorophenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067651370 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenol, 3-(2,3,4,5-tetrachlorophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70217966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



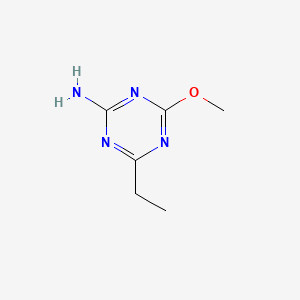
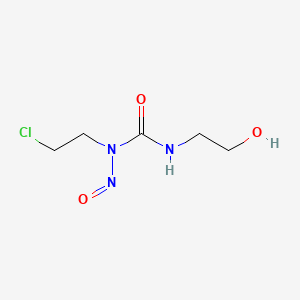
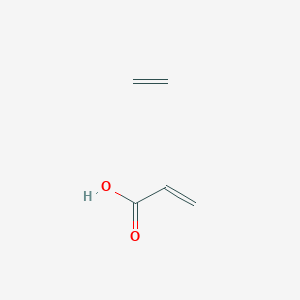
![3-[8-(2-Carboxyethyl)-9,10-dioxatricyclo[6.2.2.02,7]dodeca-2,4,6,11-tetraen-1-yl]propanoic acid](/img/structure/B1199079.png)
